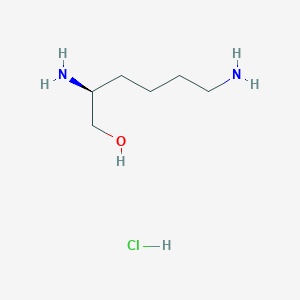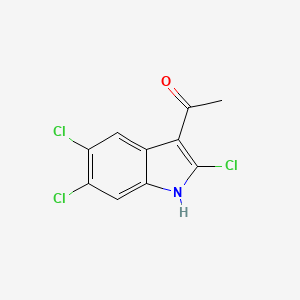
1-(2,5,6-trichloro-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5,6-Trichloro-1H-indol-3-yl)ethanone is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone typically involves the reaction of indole derivatives with chlorinating agents. One common method includes the chlorination of 1H-indole-3-yl ethanone using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5,6-Trichloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,5,6-Trichloro-1H-indol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(1H-indol-3-yl)ethanone: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1-(2,3-dihydro-1H-indol-5-yl)ethanone: A hydrogenated derivative with different chemical properties.
1-(4-methyl-1H-indol-3-yl)ethanone: Contains a methyl group instead of chlorine atoms, leading to variations in reactivity and biological activity.
Uniqueness: 1-(2,5,6-Trichloro-1H-indol-3-yl)ethanone is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and potential biological activities. The chlorinated indole ring enhances its ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
800400-55-9 |
|---|---|
Fórmula molecular |
C10H6Cl3NO |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
1-(2,5,6-trichloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H6Cl3NO/c1-4(15)9-5-2-6(11)7(12)3-8(5)14-10(9)13/h2-3,14H,1H3 |
Clave InChI |
RJDWPFHFAHHUDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(NC2=CC(=C(C=C21)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
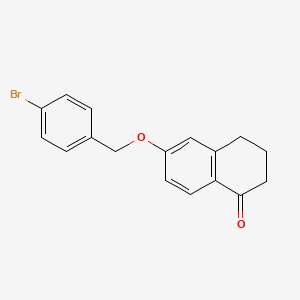
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
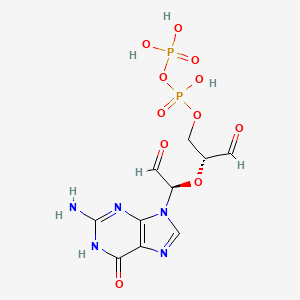



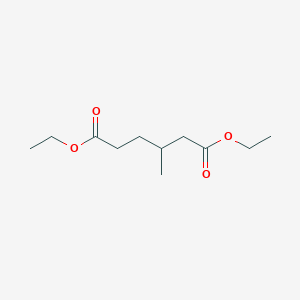
![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
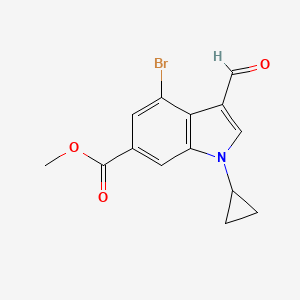

![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
